molecular formula C14H13ClFNO3S B10963026 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B10963026
M. Wt: 329.8 g/mol
InChI Key: IMSCHFLITKTCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to a benzene ring, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and amination reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and fluoro groups. This is followed by sulfonation to attach the sulfonamide group and finally, amination to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.

    Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Sulfonic acids are common products.

    Substitution: Substituted benzene derivatives are typically formed.

Scientific Research Applications

2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE
  • 2-CHLORO-4-FLUORO-N-(4-METHOXY-3-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The unique combination of chloro, fluoro, methoxy, and methyl groups in 2-CHLORO-4-FLUORO-N-(4-METHOXY-2-METHYLPHENYL)BENZENE-1-SULFONAMIDE imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H13ClFNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13ClFNO3S/c1-9-7-11(20-2)4-5-13(9)17-21(18,19)14-6-3-10(16)8-12(14)15/h3-8,17H,1-2H3

InChI Key

IMSCHFLITKTCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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